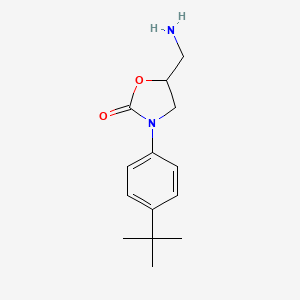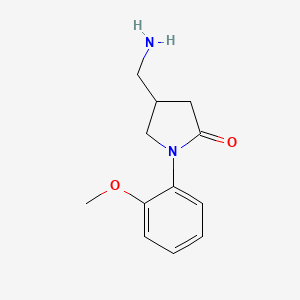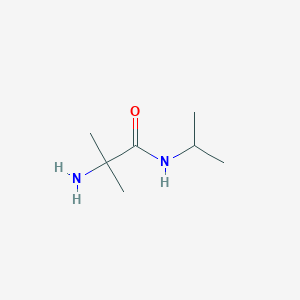![molecular formula C13H17ClN2O B7841994 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B7841994.png)
4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidin-2-one ring, an aminomethyl group, and a 3-chlorophenyl ethyl group, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Reduction of a corresponding nitro compound: The nitro group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Amination of a suitable precursor: The precursor containing a halogen atom can undergo nucleophilic substitution with an amine source.
Condensation reactions: Involving the reaction of an amine with a carbonyl compound to form the pyrrolidin-2-one ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can convert functional groups within the molecule, such as converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially involving the halogen atom in the 3-chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Amine oxides, nitroso compounds, and carboxylic acids.
Reduction: Amines, alcohols, and thiols.
Substitution: Amides, esters, and ethers.
科学研究应用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. It can serve as a precursor for pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. It may also be employed in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in drug discovery and development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry: In industrial applications, the compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various manufacturing processes.
作用机制
The mechanism by which 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
相似化合物的比较
4-(Aminomethyl)pyridine: Similar in structure but lacks the pyrrolidin-2-one ring.
4-(Aminomethyl)piperidine: Similar aminomethyl group but different ring structure.
3-Chlorophenyl ethylamine: Similar chlorophenyl group but lacks the pyrrolidin-2-one ring.
This comprehensive overview highlights the significance of 4-(Aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one in various scientific and industrial fields. Its versatile structure and reactivity make it a valuable compound for research and development.
属性
IUPAC Name |
4-(aminomethyl)-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-12-3-1-2-10(6-12)4-5-16-9-11(8-15)7-13(16)17/h1-3,6,11H,4-5,7-9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVXNYUYXOTERU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-Methyl-imidazo[1,2-a]pyridin-2-yl)acetic](/img/structure/B7841918.png)
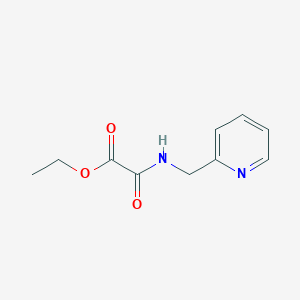
![ethyl {[2-(1H-indol-3-yl)ethyl]carbamoyl}formate](/img/structure/B7841933.png)
![2-[4-(N-methyl-2-phenylacetamido)phenyl]acetic acid](/img/structure/B7841935.png)
![Dimethyl[2-(1,2,3,4-tetrahydroquinoxalin-1-yl)ethyl]amine](/img/structure/B7841940.png)

![2-Hydroxy-5-[(5-nitropyridin-2-yl)amino]benzoic acid](/img/structure/B7841960.png)
![4-[Cyclohexyl(methyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7841968.png)
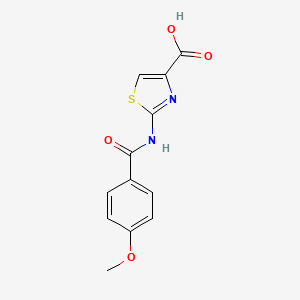
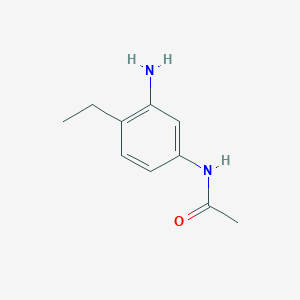
![[4-(4-Bromophenyl)phenyl]methanamine hydrochloride](/img/structure/B7841986.png)
